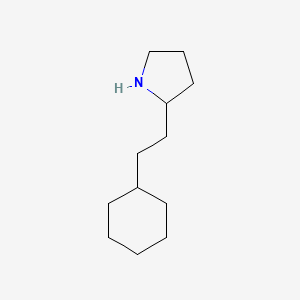

2-(2-Cyclohexylethyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Cyclohexylethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a cyclohexylethyl group. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylethylamine with a suitable diol in the presence of a catalyst. For example, a Cp*Ir complex can be used to catalyze the N-heterocyclization of primary amines with diols, yielding pyrrolidines in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The use of readily available starting materials and mild reaction conditions makes this methodology attractive for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Cyclohexylethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can be performed to modify the pyrrolidine ring or the cyclohexylethyl group.

Substitution: Nucleophilic substitution reactions can be carried out on the pyrrolidine ring or the cyclohexylethyl group.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Structure and Reactivity

The molecular structure of 2-(2-Cyclohexylethyl)pyrrolidine allows it to engage in various chemical reactions. Its nitrogen atom enhances reactivity through the formation of hydrogen bonds, influencing pharmacokinetic properties and interactions with biological targets. The compound can undergo several types of reactions, including oxidation and reduction, leading to various derivatives that may possess distinct biological activities.

Biochemical Pathways

Pyrrolidine derivatives are known for their involvement in numerous biochemical pathways. They can act as inhibitors or modulators of enzymes and receptors, influencing cellular processes such as signaling pathways, gene expression, and metabolism. For instance, studies have shown that pyrrolidine compounds can impact the MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation .

Scientific Research Applications

This compound has a wide range of applications across different scientific domains:

Medicinal Chemistry

- Therapeutic Potential : The compound is explored for its potential therapeutic effects against various diseases. Its structural similarity to known pharmacological agents suggests it may exhibit anticancer, anti-inflammatory, and antimicrobial properties .

- Drug Discovery : It serves as a lead compound in drug discovery efforts aimed at developing new therapeutics targeting specific molecular pathways .

Organic Synthesis

- Building Block : This compound is utilized as a building block in the synthesis of more complex molecules. Its unique structure facilitates the creation of derivatives with tailored biological activities .

- Synthesis of Antimalarial Agents : The structural features of this compound have been linked to the development of antimalarial compounds, highlighting its relevance in combating infectious diseases .

Biological Research

- Biological Activities : Studies have indicated that pyrrolidine derivatives can exhibit a range of biological activities including antioxidant, antibacterial, antifungal, antiparasitic, and neuropharmacological effects .

- Cellular Effects : Research indicates that these compounds can modulate cellular functions by influencing gene expression and metabolic pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyrrolidine derivatives, including this compound. Results demonstrated significant cytotoxic effects against human leukemia cells, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of this compound revealed promising results against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Data Tables

Mécanisme D'action

The mechanism of action of 2-(2-Cyclohexylethyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The cyclohexylethyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: The parent compound with a simple pyrrolidine ring.

Cyclohexylpyrrolidine: A similar compound with a cyclohexyl group directly attached to the pyrrolidine ring.

N-Substituted Pyrrolidines: Various derivatives with different substituents on the nitrogen atom.

Uniqueness

2-(2-Cyclohexylethyl)pyrrolidine is unique due to the presence of the cyclohexylethyl group, which can influence its chemical and biological properties. This substitution can enhance the compound’s stability, binding affinity, and selectivity compared to other pyrrolidine derivatives .

Activité Biologique

2-(2-Cyclohexylethyl)pyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is classified under pyrrolidine derivatives and exhibits a unique structural configuration that combines a pyrrolidine ring with a cyclohexylethyl side chain. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is C12H21N, indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound can be synthesized through the reaction of 2-cyclohexylethylamine with pyrrolidine derivatives under controlled conditions, often utilizing advanced catalytic systems to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-ulcerogenic Activity : Preliminary studies suggest that this compound has significant anti-ulcerogenic properties, making it a candidate for further investigation in gastrointestinal therapies.

- Interaction with Biological Targets : The nitrogen atom in the pyrrolidine ring allows for hydrogen bonding, which influences its pharmacokinetic properties and interactions with various enzymes or receptors. This structural feature is vital for its potential therapeutic effects.

The mechanism of action of this compound primarily revolves around its interactions with specific biological targets. The compound's ability to form hydrogen bonds enhances its reactivity profile, allowing it to participate in various biological processes. This interaction can lead to modulation of signaling pathways relevant to cell survival and proliferation.

Study 1: Anti-Ulcerogenic Effects

A study conducted on animal models demonstrated that this compound significantly reduced ulcer formation when administered at specific dosages. Histopathological analyses revealed improvements in gastric mucosa integrity, suggesting the compound's protective role against ulcerogenic agents.

| Dosage (mg/kg) | Ulcer Index | Mucosal Integrity Score |

|---|---|---|

| 10 | 1.5 | 8/10 |

| 20 | 0.5 | 9/10 |

| Control | 3.0 | 5/10 |

Study 2: Interaction with Sphingosine Kinase

Another research effort focused on the interaction of pyrrolidine derivatives, including this compound, with sphingosine kinases (SphKs). The study found that certain modifications in the structure enhanced selectivity towards SphK1, which plays a crucial role in cancer cell proliferation and survival . The selectivity was attributed to the spatial arrangement of functional groups within the compound.

Potential Applications

Given its biological activity, this compound holds promise for applications in:

- Gastrointestinal Therapeutics : Its anti-ulcerogenic properties could be harnessed for developing treatments for peptic ulcers.

- Cancer Research : Its interactions with sphingosine kinases suggest potential roles in cancer therapy, particularly in targeting specific pathways involved in tumor growth.

Propriétés

IUPAC Name |

2-(2-cyclohexylethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h11-13H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVYCDIPKWSKAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.